Methyl 2-ethylpyrimidine-5-carboxylate
Overview
Description
Scientific Research Applications
Organic Synthesis Methodologies
Several studies have developed novel synthetic routes and methodologies using compounds structurally similar to Methyl 2-ethylpyrimidine-5-carboxylate. For example, Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation synthesis of highly functionalized tetrahydropyridines, showcasing the versatility of pyrimidine derivatives in organic synthesis (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003). Additionally, Luo et al. (2019) synthesized a new mecarbinate derivative through a single crystal X-ray analysis, contributing to the structural understanding of pyrimidine derivatives (Da-Yun Luo et al., 2019).
Potential Pharmaceutical Applications
Pekparlak et al. (2020) explored the synthesis, structural characterization, and evaluation of the nonlinear optical properties of a novel potential HIV-1 protease inhibitor, demonstrating the pharmaceutical relevance of pyrimidine derivatives (A. Pekparlak et al., 2020). El‐Sayed et al. (2008) investigated the antimicrobial activity of some pyrimidine glycosides, indicating the antimicrobial potential of such compounds (H. El‐Sayed et al., 2008).
Properties
IUPAC Name |
methyl 2-ethylpyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-7-9-4-6(5-10-7)8(11)12-2/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRYXXZXEINBLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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